DI-TERT-BUTYLCYCLOPENTADIENE
Overview
Description
Di-tert-butylcyclopentadiene is an organic compound with the chemical formula C₁₃H₂₂. It is a colorless liquid that is soluble in organic solvents. This compound is the conjugate acid of the di-tert-butylcyclopentadienyl ligand. It is known for its stability and is used as a precursor to various metal complexes .
Mechanism of Action
Target of Action
Di-tert-butylcyclopentadiene is primarily used as a building block in chemical synthesis . It serves as a precursor to many metal complexes, such as the olefin polymerization catalyst . The compound’s primary targets are therefore the reactants it interacts with in these synthesis processes.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, this compound reacts with excess potassium tert-butoxide in the presence of elemental selenium or sulfur to yield cyclopentadienes bridged by two or three selenium atoms through one or two diselenoketal functionalities, or bridged by sulfur atoms via one or two dithioketal functionalities .
Biochemical Pathways
This compound is involved in the synthesis of various metal complexes. These complexes can then participate in a variety of biochemical pathways, depending on their specific structures and properties . The downstream effects of these pathways can vary widely, from the production of new compounds in chemical reactions to the catalysis of polymerization processes .
Pharmacokinetics
Its physical and chemical properties, such as its solubility in organic solvents, boiling point, and density, can impact its behavior and availability in a chemical reaction .
Result of Action
The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it can react with potassium tert-butoxide and elemental selenium or sulfur to form cyclopentadienes with various bridge structures . These new compounds can then be used in further reactions, such as the formation of metal complexes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pressure can all impact the course of the chemical reactions it participates in . Additionally, it should be protected from light and moisture, and it is stable for at least 2 years after receipt when stored at -20°C .
Preparation Methods
Di-tert-butylcyclopentadiene is typically prepared by the alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . The reaction involves the use of a phase-transfer catalyst to facilitate the transfer of the reactants between different phases, enhancing the reaction rate and yield. The general reaction is as follows:
Cyclopentadiene+tert-Butyl bromidePhase-transfer catalystthis compound
In industrial settings, this method is scaled up to produce larger quantities of this compound, ensuring high purity and yield.
Chemical Reactions Analysis
Di-tert-butylcyclopentadiene undergoes various chemical reactions, including:
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Alkylation: : The conjugate base of this compound reacts with tert-butyl bromide to form tri-tert-butylcyclopentadiene .
This compound+NaH→Sodium di-tert-butylcyclopentadienyl+H2
Sodium di-tert-butylcyclopentadienyl+tert-Butyl bromide→Tri-tert-butylcyclopentadiene+NaBr
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Formation of Metal Complexes: : this compound is a precursor to many metal complexes, such as the olefin polymerization catalyst (di-tert-butylcyclopentadienyl)titanium trichloride .
Scientific Research Applications
Di-tert-butylcyclopentadiene has several scientific research applications:
Biology: The metal complexes derived from this compound are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential medicinal applications of these metal complexes, including their use as therapeutic agents.
Comparison with Similar Compounds
Di-tert-butylcyclopentadiene can be compared with other bulky cyclopentadienyl ligands, such as:
Pentamethylcyclopentadiene: This compound has five methyl groups attached to the cyclopentadienyl ring, providing similar steric effects but differing in electronic properties.
Tri-tert-butylcyclopentadiene: This compound has three tert-butyl groups, offering even greater steric hindrance and stability to metal complexes.
This compound is unique due to its specific steric and electronic properties, making it a valuable ligand in the synthesis of metal complexes with distinct reactivity and stability profiles.
Properties
IUPAC Name |
2,5-ditert-butylcyclopenta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22/c1-12(2,3)10-7-8-11(9-10)13(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADVPPBTEASJRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C=CC(=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394029 | |
Record name | 2,5-Di-tert-butyl-1,3-cyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114987-03-0, 120937-44-2 | |
Record name | 2,5-Di-tert-butyl-1,3-cyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butylcyclopentadiene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the common synthetic routes to obtain di-tert-butylcyclopentadiene?
A1: this compound is typically synthesized through the alkylation of cyclopentadiene with tert-butyl bromide. This reaction often employs a phase-transfer catalyst and a strong base. [, ] For instance, one method utilizes Adogen 464 as the catalyst and potassium hydroxide as the base. [] The reaction yields a mixture of isomers, including 1,3-di-tert-butylcyclopentadiene and other possible configurations. [, ]
Q2: How does the presence of the tert-butyl groups influence the reactivity of this compound?
A2: The bulky tert-butyl groups exert significant steric hindrance, impacting the reactivity of this compound. This steric effect can influence the regioselectivity of subsequent reactions and the stability of the resulting metal complexes. For example, in the synthesis of pentaisopropylcyclopentadiene, the presence of multiple isopropyl groups leads to the formation of a mixture of isomers due to steric interactions. []
Q3: Can this compound act as a ligand in metal complexes, and what are the potential advantages?
A3: Yes, this compound can act as a ligand, particularly in the formation of metallocene complexes. [] The bulky tert-butyl substituents can impart several advantages to these complexes:
Q4: Are there any reported examples of this compound derivatives used in the synthesis of unusual organometallic compounds?
A4: Yes, research highlights the use of this compound in synthesizing organoselenium compounds. [] For example, reacting this compound with potassium tert-butoxide and selenium results in the formation of cyclopentadiene rings bridged by selenium atoms. This reaction produces intriguing molecules like 2,5,4′,6′-Tetra-tert-butyl-5′H-spirocyclopentane-1,2′-cyclopenta[b][1,3]diselena-2,4-diene (1) and 1,3,5,7-tetra-tert-butyl-3a,7a-dihydro-3a,7a-epi-selenodicyclopenta[b,e][1,4]diselenine (2), characterized using X-ray diffraction. []
Q5: Is there any information available regarding the analytical characterization of this compound?
A5: this compound is typically analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) to assess its purity and identify the different isomers present. [] The isomers can be distinguished based on their different retention times and fragmentation patterns in the mass spectrometer.
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